

Application Note: Quantification of Celosin H by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Celosin H	
Cat. No.:	B12427027	Get Quote

Abstract

This application note describes a reliable and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Celosin H**, a triterpenoid saponin found in the seeds of Celosia argentea. **Celosin H** and related saponins are key markers for the quality control of this medicinal plant and its derived products.[1] This method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a robust protocol for researchers, scientists, and drug development professionals. The methodology outlined is based on established principles for the analysis of similar triterpenoid saponins, ensuring high selectivity and sensitivity.[1][2]

Introduction

Celosin H is an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L., a plant used in traditional medicine.[1][3] Accurate quantification of **Celosin H** is essential for the standardization of herbal materials, pharmacokinetic studies, and the development of phytopharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile natural products like saponins.[1][2] Due to the lack of strong chromophores in many saponins, UV detection can be challenging, but is often effective at lower wavelengths (200-210 nm).[4] This note provides a comprehensive protocol for sample preparation, chromatographic separation, and quantification of **Celosin H**.

Experimental



Instrumentation and Consumables:

- HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size) is recommended.[1]
- Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.
- Reagents: Formic acid (analytical grade).
- Standard: Celosin H reference standard (purity ≥98%).

Chromatographic Conditions: The following parameters are recommended for the separation of **Celosin H**.

Parameter	Condition
Column	C18 Reversed-Phase (4.6 x 250 mm, 5 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	0-5 min, 20% B; 5-35 min, 20-80% B; 35-40 min, 80% B; 40-45 min, 80-20% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 205 nm
Injection Volume	10 μL
Run Time	50 minutes (including re-equilibration)

Results and Discussion



This method provides excellent separation of **Celosin H** from other components typically found in crude extracts of Celosia argentea seeds. The use of a C18 column ensures good retention and peak shape for the triterpenoid saponin. The gradient elution allows for the effective separation of compounds with varying polarities.

Method Validation Summary: The method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics expected from this method.

Validation Parameter	Typical Result
Linearity (R²)	≥ 0.999 for a concentration range of 5-200 µg/mL
Retention Time (tR)	Approximately 22-28 minutes (Varies with system)
Precision (%RSD)	< 2.0% for intraday and interday measurements
Accuracy (% Recovery)	98.0% - 102.0%
LOD (Limit of Detection)	~0.5 μg/mL
LOQ (Limit of Quantification)	~1.5 μg/mL

Detailed Experimental Protocol Preparation of Solutions

1.1. Mobile Phase Preparation:

- Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Mix thoroughly and degas using sonication or vacuum filtration.
- Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
- 1.2. Standard Stock Solution Preparation (1 mg/mL):
- Accurately weigh 10 mg of Celosin H reference standard.
- Transfer it to a 10 mL volumetric flask.



- Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This is the stock solution.
- 1.3. Working Standard Solutions for Calibration Curve:
- Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, 200 $\mu g/mL$) by serially diluting the stock solution with methanol.

Sample Preparation (from Celosia argentea seeds)

- Grinding: Grind the dried seeds of Celosia argentea into a fine powder (approx. 40-60 mesh).
- Extraction:
 - Accurately weigh 1.0 g of the powdered sample into a 50 mL conical flask.[1]
 - Add 25 mL of 80% methanol.[1]
 - Sonicate the mixture for 30 minutes in an ultrasonic bath.[1]
 - Centrifuge the extract at 4000 rpm for 15 minutes.[1]
 - Carefully collect the supernatant.
 - Repeat the extraction process on the residue two more times to ensure complete extraction.[1]
- Pooling and Reconstitution:
 - Pool the supernatants from the three extraction cycles.[1]
 - Evaporate the pooled solvent to dryness using a rotary evaporator under reduced pressure.[1]
 - Reconstitute the dried extract with 5 mL of methanol.[1]
- Filtration: Filter the reconstituted solution through a 0.22 μm syringe filter directly into an HPLC vial before injection.[1]



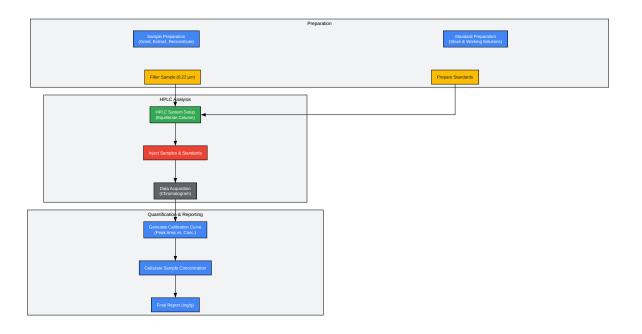
HPLC System Operation and Data Analysis

- System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (80% A: 20% B) for at least 30 minutes or until a stable baseline is achieved.
- Sequence Setup: Create a sequence including blank injections (methanol), the series of working standard solutions, and the prepared sample solutions.
- Injection and Data Acquisition: Inject 10 μL of each solution and run the HPLC method as described in the chromatographic conditions table.
- Quantification:
 - Generate a calibration curve by plotting the peak area of Celosin H against the corresponding concentration of the working standards.
 - Determine the linearity by calculating the coefficient of determination (R^2), which should be $\geq 0.999.[1]$
 - Calculate the concentration of Celosin H in the sample extracts using the regression equation obtained from the calibration curve.[1]
 - Report the final content as mg of **Celosin H** per gram of the initial powdered sample.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Application Note: Quantification of Celosin H by High-Performance Liquid Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427027#hplc-method-for-quantification-of-celosinh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com